molecular formula C13H17Cl2NO2S B2794565 2,5-dichloro-N-cycloheptylbenzenesulfonamide CAS No. 349397-56-4

2,5-dichloro-N-cycloheptylbenzenesulfonamide

Cat. No.: B2794565
CAS No.: 349397-56-4
M. Wt: 322.24
InChI Key: FTWWKEYDICEESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-cycloheptylbenzenesulfonamide is an organic compound with the molecular formula C13H17Cl2NO2S. It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, a cycloheptyl group attached to the nitrogen atom, and a sulfonamide group.

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-cycloheptylbenzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.

Biochemical Pathways

The inhibition of Fructose-1,6-bisphosphatase 1 by this compound would affect the gluconeogenesis pathway . This could lead to decreased production of glucose, impacting energy metabolism in cells.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its impact on glucose metabolism. By inhibiting Fructose-1,6-bisphosphatase 1, the compound could potentially decrease glucose production, which could have various downstream effects depending on the specific cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-cycloheptylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-cycloheptylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reaction conditions vary depending on the desired product.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted benzenesulfonamides with different functional groups.

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2,5-Dichloro-N-cycloheptylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-cycloheptylbenzenesulfonamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-cycloheptylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c14-10-7-8-12(15)13(9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWKEYDICEESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.